molecular formula C15H26N2O3 B13890213 Tert-butyl 4-cyclobutyl-2-ethyl-5-oxopiperazine-1-carboxylate

Tert-butyl 4-cyclobutyl-2-ethyl-5-oxopiperazine-1-carboxylate

Cat. No.: B13890213
M. Wt: 282.38 g/mol
InChI Key: QLMFZMLGROTUEK-UHFFFAOYSA-N
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Description

Tert-butyl 4-cyclobutyl-2-ethyl-5-oxopiperazine-1-carboxylate is a compound belonging to the piperazine family Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-cyclobutyl-2-ethyl-5-oxopiperazine-1-carboxylate typically involves the reaction of N-Boc piperazine with appropriate reagents. One common method includes the use of triethylamine in acetonitrile as a solvent. The reaction mixture is cooled to 0°C, and ethylbromoacetate is added dropwise. The reaction is then stirred for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-cyclobutyl-2-ethyl-5-oxopiperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Tert-butyl 4-cyclobutyl-2-ethyl-5-oxopiperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-cyclobutyl-2-ethyl-5-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-cyclobutyl-2-ethyl-5-oxopiperazine-1-carboxylate is unique due to its cyclobutyl and ethyl substituents, which confer distinct chemical and biological properties. These structural features may enhance its stability, reactivity, and interaction with biological targets compared to other piperazine derivatives .

Properties

Molecular Formula

C15H26N2O3

Molecular Weight

282.38 g/mol

IUPAC Name

tert-butyl 4-cyclobutyl-2-ethyl-5-oxopiperazine-1-carboxylate

InChI

InChI=1S/C15H26N2O3/c1-5-11-9-16(12-7-6-8-12)13(18)10-17(11)14(19)20-15(2,3)4/h11-12H,5-10H2,1-4H3

InChI Key

QLMFZMLGROTUEK-UHFFFAOYSA-N

Canonical SMILES

CCC1CN(C(=O)CN1C(=O)OC(C)(C)C)C2CCC2

Origin of Product

United States

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